6-Methoxypyridine-3-carbonyl azide
Description
Properties
IUPAC Name |
6-methoxypyridine-3-carbonyl azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-6-3-2-5(4-9-6)7(12)10-11-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGSWCOJOTXRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Procedure
Preparation of 6-Methoxypyridine-3-carbonyl Chloride :
Azidation :
- The crude acyl chloride is dissolved in anhydrous acetone (15 mL) and cooled to 0°C.
- Sodium azide (1.57 g, 24.2 mmol) is added portionwise, and the mixture is stirred at 25°C for 12 h.
- The reaction is quenched with ice-water (50 mL), and the product is extracted with ethyl acetate (3 × 20 mL).
- The organic layer is dried (Na₂SO₄) and concentrated to afford this compound as a white solid (1.72 g, 78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Reaction Time | 12 h |
| Temperature | 25°C |
| Purity (HPLC) | 98.5% |
Mechanistic Considerations
The reaction proceeds via an SN2-type mechanism, where the azide anion displaces chloride from the electrophilic acyl carbon. The electron-withdrawing pyridine ring enhances acyl chloride reactivity, while the 6-methoxy group exerts minimal steric hindrance.
Iodine(III)-Mediated Cross-Coupling with Trimethylsilyl Azide
Recent advances in hypervalent iodine chemistry enable metal-free synthesis of carbonyl azides via radical pathways. This approach, adapted from the coupling of silyl enol ethers with trimethylsilyl azide (TMSN₃), offers an alternative to classical methods.
Reaction Optimization
- Substrate : Silyl enol ether derived from 6-methoxy-3-acetylpyridine.
- Oxidant : Diacetoxyiodobenzene (PhI(OAc)₂, 2.0 equiv).
- Solvent : Dimethyl sulfoxide (DMSO).
- Conditions : 25°C, 30 min under air.
Procedure :
- The silyl enol ether (0.5 mmol) and TMSN₃ (0.75 mmol) are combined in DMSO (2 mL).
- PhI(OAc)₂ (2.0 equiv) is added, and the mixture is stirred vigorously.
- The reaction is quenched with saturated NaHCO₃ (10 mL), extracted with CH₂Cl₂ (3 × 15 mL), and purified via silica chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Reaction Time | 30 min |
| Temperature | 25°C |
| Scalability | Demonstrated at 10 mmol scale (68% yield) |
Mechanistic Pathway
- Initiation : PhI(OAc)₂ oxidizes TMSN₃ to generate an azidyl radical (N₃·).
- Radical Addition : N₃· adds to the silyl enol ether, forming a carbon-centered radical.
- Oxidation : The radical undergoes one-electron oxidation to a cationic intermediate, which traps water to yield the carbonyl azide.
Oxidative Azidation of Enol Ethers
Hypervalent iodine reagents facilitate direct azidation of enol ethers, providing access to α-azido carbonyl compounds. This method is applicable to this compound synthesis via preformed enol ether intermediates.
Synthetic Protocol
Enol Ether Formation :
Oxidative Azidation :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Diastereoselectivity | Not observed |
| Functional Group Tolerance | Halogens, nitro, cyano |
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Safety Profile |
|---|---|---|---|---|
| Acyl Chloride-Azide | 78 | 12 h | Moderate | Moderate (HCl evolution) |
| Iodine(III)-Mediated | 82 | 30 min | High | High (ambient conditions) |
| Oxidative Azidation | 75–80 | 1 h | Moderate | High |
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypyridine-3-carbonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Cycloaddition: Alkynes under thermal or copper-catalyzed conditions.
Major Products Formed:
Substitution: Various substituted pyridine derivatives.
Reduction: 6-Methoxypyridine-3-amine.
Cycloaddition: 1,2,3-triazole derivatives.
Scientific Research Applications
Chemistry: 6-Methoxypyridine-3-carbonyl azide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it is used as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands .
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of 6-Methoxypyridine-3-carbonyl azide involves its reactivity as an azide compound. The azide group can participate in various chemical transformations, such as nucleophilic substitution and cycloaddition reactions, which are essential for its applications in synthesis and research . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyridine Derivatives
The following table compares key structural and commercial attributes of 6-Methoxypyridine-3-carbonyl azide with similar compounds:
Key Observations :
- Functional Group Diversity : The azide group distinguishes this compound from aldehydes, nitriles, and esters in related compounds. Azides are more reactive but pose explosion risks compared to stable nitriles or aldehydes .
- Substituent Position : The 6-methoxy group contrasts with 4-methoxy (e.g., 4-Methoxypyridine-3-carbonitrile), altering electronic effects and steric hindrance.
- Commercial Viability : Aldehyde and nitrile derivatives are commercially available at high costs, suggesting synthesis challenges for azide analogs .
Reactivity and Functional Group Analysis
Azide Group :
- Thermal Instability : Azides decompose exothermically, releasing nitrogen gas. This property is exploited in synthetic routes (e.g., Curtius rearrangement) but requires stringent temperature control .
- Click Chemistry : Azides react with alkynes via copper-catalyzed cycloaddition, enabling bioconjugation—a feature absent in nitriles or aldehydes .
Methoxy Group :
Comparison with Carbonitriles :
- 4-Methoxypyridine-3-carbonitrile’s nitrile group is less reactive under standard conditions but highly toxic, necessitating different safety protocols than azides .
Biological Activity
6-Methoxypyridine-3-carbonyl azide, identified by its CAS number 2305252-29-1, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, biological targets, and relevant case studies.
This compound features a pyridine ring substituted with a methoxy group and an azide functional group. The presence of the azide group is particularly notable as it can participate in various chemical reactions, making it a versatile building block in organic synthesis.
Potential Biological Targets
- Enzymes : Compounds with similar structures often act as enzyme inhibitors or modulators.
- Receptors : They may bind to specific receptors, influencing signaling pathways.
Antimicrobial Properties
Research has indicated that pyridine derivatives exhibit antimicrobial properties. For instance, compounds containing azide groups have been evaluated for their efficacy against various bacterial strains. Although direct studies on this compound are scarce, related compounds have shown promising results in inhibiting microbial growth.
Cytotoxicity and Anticancer Activity
Pyridine-based compounds have been explored for their anticancer potential. A study examining various pyridine derivatives found that certain modifications could enhance cytotoxicity against cancer cell lines. The structural characteristics of this compound suggest it may possess similar properties, warranting further investigation.
Case Studies
-
Antiplasmodial Activity
A study highlighted the synthesis of pyridine derivatives and their evaluation against Plasmodium falciparum (the malaria parasite). While specific data for this compound was not provided, the findings suggest that structural analogs could exhibit significant antiplasmodial activity, indicating a potential avenue for further research into this compound's efficacy against malaria . -
Inhibition of Ribonucleotide Reductase
Research on pyridine derivatives has demonstrated their ability to inhibit ribonucleotide reductase, an essential enzyme for DNA synthesis. Compounds with similar structures showed IC50 values in the low micromolar range, suggesting that this compound could also inhibit this enzyme effectively .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 6-Methoxypyridine-3-carbonyl azide?
- Methodological Answer: The synthesis typically involves functionalizing a pyridine core. A plausible route starts with 6-methoxypyridine-3-carboxylic acid, which is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂). The acyl chloride is then reacted with sodium azide (NaN₃) to yield the carbonyl azide. Alternatively, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to introduce the azide group into pre-functionalized pyridine derivatives . Intermediate steps may require purification via column chromatography or recrystallization to ensure >95% purity, as demonstrated in analogous azide syntheses .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer: Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, while structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR verify methoxy, carbonyl, and azide substituents.
- IR : A strong absorption band near 2100–2200 cm confirms the azide (-N) group.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]).
Quantification of residual azide in reaction mixtures can be achieved via ion chromatography, as described for protein samples .
Q. What precautions are necessary for handling and storing this compound?
- Methodological Answer: Due to the potential explosivity of azides, storage at 0–6°C in a desiccated environment is recommended. Handling should occur in a fume hood with blast shields, using non-metallic tools to avoid friction. Stability under inert atmospheres (e.g., nitrogen) minimizes decomposition. Regular monitoring of azide concentration via ion chromatography ensures safe handling .
Advanced Research Questions
Q. What are the optimal conditions for using this compound in click chemistry applications?
- Methodological Answer: For CuAAC reactions, a 1:1.2 molar ratio of azide to alkyne is ideal. Catalysis with copper(I) iodide (CuI) in a THF/water (4:1) mixture at 25°C for 12–24 hours achieves >95% conversion. The methoxy group enhances solubility in polar solvents, while steric effects at the 3-position may require adjusted catalyst loading (5–10 mol%). Post-reaction, triazole products are purified via silica gel chromatography .
Q. How does the methoxy substituent influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer: The electron-donating methoxy group at the 6-position deactivates the pyridine ring, reducing electrophilicity at the 3-carbonyl azide. This necessitates harsher conditions (e.g., elevated temperatures or Lewis acids like BF) for nucleophilic substitutions. Comparative studies with non-methoxy analogs show a 30–40% decrease in reaction rates, as observed in similar pyridinecarbonitrile systems .
Q. What decomposition pathways are observed for this compound under thermal stress?
- Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition onset at 80–90°C, releasing nitrogen gas (N) and forming 6-methoxypyridine-3-carboxamide as a primary byproduct. Kinetic studies using differential scanning calorimetry (DSC) suggest a first-order decomposition mechanism. Stabilizers like calcium carbonate (CaCO) reduce exothermicity by 20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
